3,5-dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a sulfonyl group attached to a naphthalene ring, which is further connected to the pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the cyclization of hydrazine with a 1,3-diketone, such as acetylacetone.
Sulfonylation: The pyrazole core is then subjected to sulfonylation using a sulfonyl chloride derivative of naphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propyl bromide in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Introduction of various alkyl or aryl groups at the sulfonyl or propoxy positions.
Scientific Research Applications
3,5-Dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the sulfonyl and propoxy groups, making it less versatile in terms of chemical reactivity.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Contains a phenyl group instead of the naphthalene sulfonyl group, leading to different biological activities.
Uniqueness
The presence of the sulfonyl group attached to a naphthalene ring and the propoxy group makes 3,5-dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole unique. These functional groups enhance its chemical reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,5-dimethyl-1-(6-propoxynaphthalen-2-yl)sulfonylpyrazole |
InChI |
InChI=1S/C18H20N2O3S/c1-4-9-23-17-7-5-16-12-18(8-6-15(16)11-17)24(21,22)20-14(3)10-13(2)19-20/h5-8,10-12H,4,9H2,1-3H3 |
InChI Key |
KKBZBVAOFBODMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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